molecular formula C25H20F3N3O5S B2932340 ethyl 5-(2-ethoxybenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851951-17-2

ethyl 5-(2-ethoxybenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2932340
CAS No.: 851951-17-2
M. Wt: 531.51
InChI Key: YJHRJMIJKUNSGE-UHFFFAOYSA-N
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Description

Ethyl 5-(2-ethoxybenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a thieno[3,4-d]pyridazine derivative characterized by a polycyclic core structure with distinct functional groups. The compound features:

  • A 2-ethoxybenzamido substituent at position 5, contributing hydrogen-bonding capabilities.
  • A 4-(trifluoromethyl)phenyl group at position 3, enhancing lipophilicity and metabolic stability.
  • An ethyl ester moiety at position 1, modulating solubility and bioavailability.

Properties

IUPAC Name

ethyl 5-[(2-ethoxybenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F3N3O5S/c1-3-35-18-8-6-5-7-16(18)21(32)29-22-19-17(13-37-22)20(24(34)36-4-2)30-31(23(19)33)15-11-9-14(10-12-15)25(26,27)28/h5-13H,3-4H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHRJMIJKUNSGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=C3C(=CS2)C(=NN(C3=O)C4=CC=C(C=C4)C(F)(F)F)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F3N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(2-ethoxybenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials

    Formation of Thieno[3,4-d]pyridazine Core: This step involves the cyclization of appropriate precursors under specific reaction conditions, such as the use of strong acids or bases, elevated temperatures, and suitable solvents.

    Introduction of Ethoxybenzamido Group: This step typically involves the reaction of the thieno[3,4-d]pyridazine intermediate with an ethoxybenzoyl chloride derivative in the presence of a base, such as triethylamine, to form the ethoxybenzamido group.

    Introduction of Trifluoromethylphenyl Group: This step involves the reaction of the intermediate with a trifluoromethylphenyl derivative under suitable conditions, such as the use of a palladium catalyst and appropriate ligands.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield, purity, and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-ethoxybenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where specific groups in the molecule are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, reduction may yield reduced derivatives, and substitution may yield substituted derivatives with different functional groups.

Scientific Research Applications

Ethyl 5-(2-ethoxybenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 5-(2-ethoxybenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific enzymes, receptors, or proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Impact of Amide Variation :

Analogues with Alternative Core Structures

Key Compound: Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate

Feature Target Compound Analog from
Core Structure Thieno[3,4-d]pyridazine Pyrazolo[3,4-d]pyrimidine
Substituents Trifluoromethylphenyl, ethoxybenzamido Fluorophenyl, fluoro-chromenone
Ester Group Ethyl Methyl

Core Structure Differences :

  • The pyrazolo[3,4-d]pyrimidine core in ’s compound is a fused 5-6 membered heterocycle, differing from the 6-6 thieno[3,4-d]pyridazine system. This structural divergence may influence electronic properties and target selectivity .

Analogues with Varying Ester and Substituent Groups

Key Compounds: Methyl 5-methyl-4-oxo-4,5-dihydrothieno[2,3-d]pyridazine-7-carboxylate (73a) and Methyl 4-oxo-5-phenyl-4,5-dihydrothieno[2,3-d]pyridazine-7-carboxylate (73b)

Feature Target Compound 73a / 73b
Core Regioisomer Thieno[3,4-d]pyridazine Thieno[2,3-d]pyridazine
Substituents 2-ethoxybenzamido, trifluoromethyl Methyl (73a), phenyl (73b)
Ester Group Ethyl Methyl

Functional Group Influence :

  • The thieno[2,3-d]pyridazine regioisomers (73a, 73b) exhibit altered ring fusion positions, which may affect molecular planarity and intermolecular interactions compared to the target compound’s [3,4-d] system .

Research Findings and Implications

Amide Substituent Flexibility: The 2-ethoxybenzamido group in the target compound likely improves target engagement through aromatic stacking, whereas aliphatic amides (e.g., 3-phenylpropanoylamino) may favor hydrophobic interactions .

Ester Group Impact : Ethyl esters generally enhance lipophilicity over methyl esters, which could improve membrane permeability but reduce aqueous solubility .

Biological Activity

Ethyl 5-(2-ethoxybenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a synthetic organic compound featuring a thieno[3,4-d]pyridazine core. This compound is characterized by several functional groups that contribute to its potential biological activity, including an ethyl ester and a trifluoromethyl group.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₈F₃N₃O₃S
  • Molecular Weight : Approximately 431.43 g/mol
  • Core Structure : Thieno[3,4-d]pyridazine
  • Functional Groups :
    • Ethyl ester
    • Benzamido moiety
    • Trifluoromethyl group

The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially increasing their effectiveness in biological systems.

Comparative Biological Activity

To better understand the potential biological activity of this compound, comparisons can be made with similar compounds in the thieno[3,4-d]pyridazine class:

Compound NameStructure FeaturesBiological Activity
Ethyl 5-(2,4-dimethoxybenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]Contains thiophene and benzamide groupsAntimicrobial and anticancer
Ethyl (2E)-2-(2,4-Dimethoxybenzylidene)-5-(4-methoxyphenyl)-7-methylFeatures methoxy and ethylene groupsPotential anti-inflammatory
2-(2-hydroxyphenyl)-5-trifluoromethylthiazoleContains thiazole and trifluoromethyl groupsInvestigated for antifungal activity

The unique combination of functional groups in this compound may confer distinct biological properties compared to these similar compounds. Further comparative studies are necessary to elucidate its unique profile in medicinal chemistry.

Case Studies and Research Findings

Although direct case studies specifically focusing on this compound are sparse, related compounds have been studied extensively. For example:

  • Phospholipase A2 Inhibition : Compounds within the thieno class have shown inhibition of phospholipase A2 (PLA2), an enzyme implicated in inflammation and various pathological conditions. PLA2 inhibitors are being explored for their therapeutic potential in treating inflammatory diseases .
  • Anticancer Properties : Research on structurally similar thieno derivatives has indicated potential anticancer properties through modulation of apoptotic pathways and cell cycle regulation .

Future Directions

Given the promising structural characteristics of this compound, future research should focus on:

  • In vitro and In vivo Studies : Conducting experiments to evaluate the compound's efficacy against specific cancer cell lines or inflammatory models.
  • Mechanistic Studies : Investigating the exact biochemical pathways affected by this compound to better understand its therapeutic potential.

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